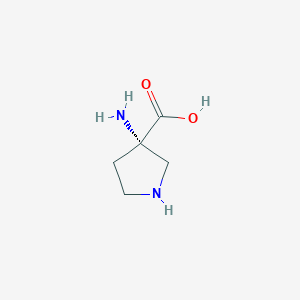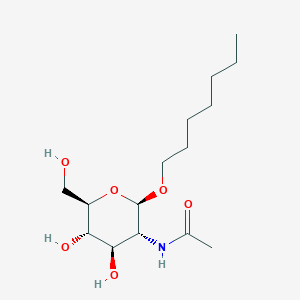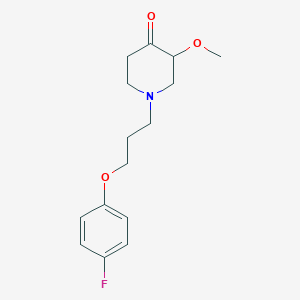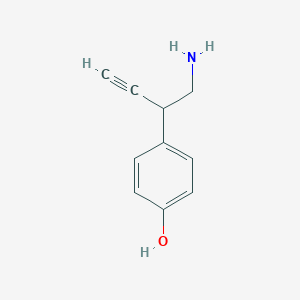
4-(1-(Aminomethyl)-2-propynyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-(Aminomethyl)-2-propynyl)phenol, also known as 4-AP-3-MP, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a derivative of propargylamine, which is a structural analog of the neurotransmitter dopamine. The unique structure of 4-AP-3-MP makes it a promising candidate for the treatment of various neurological disorders, including Parkinson's disease and Alzheimer's disease.
Wirkmechanismus
The mechanism of action of 4-(1-(Aminomethyl)-2-propynyl)phenol is not fully understood, but it is believed to act through multiple pathways in the brain. One of the primary mechanisms of action is through the inhibition of monoamine oxidase-B (MAO-B), which is an enzyme that is involved in the breakdown of dopamine. By inhibiting MAO-B, 4-(1-(Aminomethyl)-2-propynyl)phenol increases the levels of dopamine in the brain, which can help to alleviate the symptoms of Parkinson's disease.
Biochemische Und Physiologische Effekte
In addition to its potential therapeutic applications, 4-(1-(Aminomethyl)-2-propynyl)phenol has also been shown to have a range of biochemical and physiological effects. This compound has been shown to increase the production of nerve growth factor (NGF), which is a protein that is involved in the growth and survival of neurons. Additionally, 4-(1-(Aminomethyl)-2-propynyl)phenol has been shown to have antioxidant properties, which can help to protect cells from oxidative stress and damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 4-(1-(Aminomethyl)-2-propynyl)phenol in lab experiments is its high specificity for MAO-B inhibition. This compound has been shown to have minimal effects on other enzymes and receptors in the brain, which makes it a valuable tool for studying the role of MAO-B in various neurological disorders. However, one of the limitations of using 4-(1-(Aminomethyl)-2-propynyl)phenol in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for research on 4-(1-(Aminomethyl)-2-propynyl)phenol. One area of focus is on the development of new derivatives of this compound that have improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 4-(1-(Aminomethyl)-2-propynyl)phenol and its potential therapeutic applications in other neurological disorders. Finally, there is a need for clinical trials to evaluate the safety and efficacy of this compound in humans.
Synthesemethoden
The synthesis of 4-(1-(Aminomethyl)-2-propynyl)phenol involves the reaction of 4-bromophenol with propargylamine, followed by reduction with sodium borohydride. This method has been optimized to achieve high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
The potential therapeutic applications of 4-(1-(Aminomethyl)-2-propynyl)phenol have been extensively studied in various scientific research studies. One of the most promising applications of this compound is in the treatment of Parkinson's disease. Parkinson's disease is a neurodegenerative disorder that is characterized by the loss of dopaminergic neurons in the brain. 4-(1-(Aminomethyl)-2-propynyl)phenol has been shown to protect dopaminergic neurons from oxidative stress and neurotoxicity, which makes it a potential therapeutic agent for Parkinson's disease.
Eigenschaften
CAS-Nummer |
115062-49-2 |
|---|---|
Produktname |
4-(1-(Aminomethyl)-2-propynyl)phenol |
Molekularformel |
C10H11NO |
Molekulargewicht |
161.2 g/mol |
IUPAC-Name |
4-(1-aminobut-3-yn-2-yl)phenol |
InChI |
InChI=1S/C10H11NO/c1-2-8(7-11)9-3-5-10(12)6-4-9/h1,3-6,8,12H,7,11H2 |
InChI-Schlüssel |
RSTGIJNRFQUESV-UHFFFAOYSA-N |
SMILES |
C#CC(CN)C1=CC=C(C=C1)O |
Kanonische SMILES |
C#CC(CN)C1=CC=C(C=C1)O |
Synonyme |
ethynyltyramine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



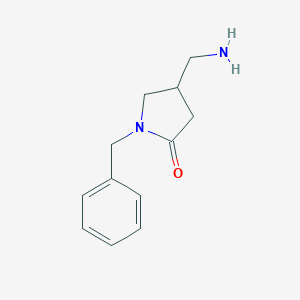
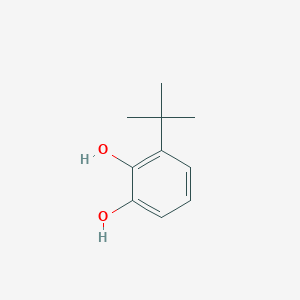
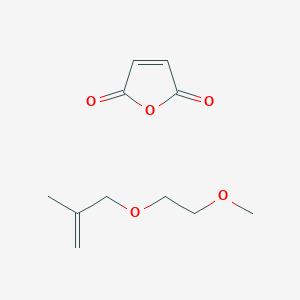
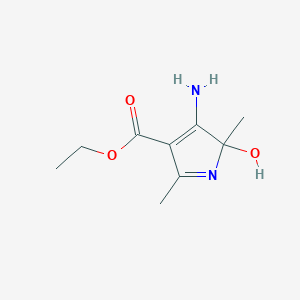
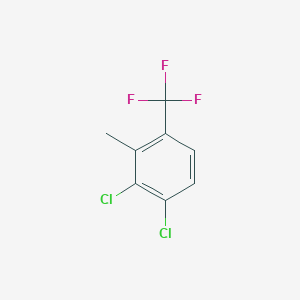
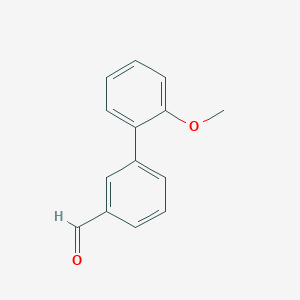
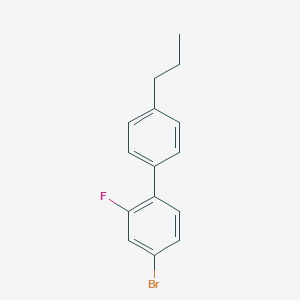
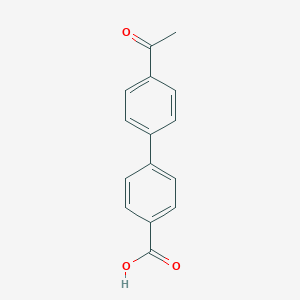
![1,2,4-Triazolo[4,3-c]pyrimidine](/img/structure/B40124.png)
![4-[4-(Cyclopropylcarbamoylamino)phenoxy]-7-methoxyquinoline-6-carboxamide](/img/structure/B40125.png)
![6-Chloro-1-[(3-chloro-4-methoxyphenyl)methyl]-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B40127.png)
